4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
CAS No.: 2097888-11-2
Cat. No.: VC7312099
Molecular Formula: C18H21N3O4S
Molecular Weight: 375.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097888-11-2 |
|---|---|
| Molecular Formula | C18H21N3O4S |
| Molecular Weight | 375.44 |
| IUPAC Name | 4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-2-methylpyrimidine |
| Standard InChI | InChI=1S/C18H21N3O4S/c1-13-19-8-4-18(20-13)25-15-5-9-21(10-6-15)26(22,23)16-2-3-17-14(12-16)7-11-24-17/h2-4,8,12,15H,5-7,9-11H2,1H3 |
| Standard InChI Key | XCLVVKATOZOZQY-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-2-methylpyrimidine, reflects its multicomponent structure. Key features include:
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2,3-Dihydrobenzofuran Core: A bicyclic system comprising a fused benzene and furan ring, where the furan oxygen is part of a five-membered ring with one double bond. This moiety is sulfonylated at the 5-position, introducing a sulfonyl group () that enhances electronegativity and potential hydrogen-bonding interactions.
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Piperidine Spacer: A six-membered nitrogen-containing ring connected to the sulfonyl group. The piperidine’s chair conformation may influence steric interactions and binding affinity in biological systems.
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2-Methylpyrimidine Terminal Group: A heteroaromatic ring with two nitrogen atoms and a methyl substituent at the 2-position. Pyrimidines are recognized for their roles in nucleobase analogs and kinase inhibition.
Physicochemical Properties
The compound’s solubility in common organic solvents facilitates its use in synthetic and pharmacological studies. Its molecular weight (375.44 g/mol) and calculated partition coefficient (, inferred from analog data ) suggest moderate lipophilicity, which is favorable for membrane permeability in drug candidates. The SMILES string CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 provides a standardized representation of its connectivity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2097888-11-2 | |
| Molecular Formula | ||
| Molecular Weight | 375.44 g/mol | |
| IUPAC Name | 4-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]oxy-2-methylpyrimidine | |
| SMILES | CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Solubility | Soluble in organic solvents |
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis of 4-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine involves sequential reactions to assemble its three primary components:
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Sulfonylation of 2,3-Dihydrobenzofuran: The 5-position of dihydrobenzofuran is sulfonylated using a sulfonyl chloride reagent under basic conditions, yielding the sulfonyl chloride intermediate.
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Piperidine Functionalization: The sulfonyl chloride reacts with piperidin-4-ol to form the sulfonamide linkage. This step often employs coupling agents like triethylamine to neutralize HCl byproducts.
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Etherification with 2-Methylpyrimidine: The hydroxyl group on the piperidine ring undergoes nucleophilic substitution with a halogenated 2-methylpyrimidine (e.g., 4-chloro-2-methylpyrimidine) in the presence of a base such as potassium carbonate.
Microwave-Assisted Synthesis
Recent advances in synthetic chemistry have incorporated microwave irradiation to accelerate reaction rates and improve yields. For instance, the sulfonylation and etherification steps can be completed in minutes rather than hours under conventional heating, reducing side reactions and enhancing purity.
Characterization and Analytical Profiling
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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NMR: Signals for the dihydrobenzofuran protons (δ 6.7–7.1 ppm), piperidine methylenes (δ 1.4–2.8 ppm), and pyrimidine aromatic protons (δ 8.1–8.5 ppm) confirm structural integrity.
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NMR: Resonances corresponding to the sulfonyl sulfur’s electron-withdrawing effect (e.g., deshielded carbons adjacent to ) are observed.
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Infrared (IR) Spectroscopy:
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Strong absorption bands at 1150–1350 cm ( asymmetric stretching) and 1600–1650 cm (pyrimidine C=N stretching) validate functional groups.
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection (λ = 254 nm) confirms a purity of >95% using a C18 column and acetonitrile/water gradient.
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Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at 375.44 ([M+H]), consistent with the molecular formula. Fragmentation patterns include loss of the sulfonyl group ( 279.3) and cleavage of the ether bond ( 154.1).
Research Gaps and Future Directions
Despite its promising structural features, experimental data on 4-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine remain sparse. Priority areas for future research include:
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In Vitro and In Vivo Bioactivity Studies: Screening against kinase panels, microbial strains, and neurological targets.
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ADME/Tox Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to evaluate drug-likeness.
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Structural Modifications: Exploring substitutions on the pyrimidine ring or piperidine spacer to optimize potency and selectivity.
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